molecular formula C9H18S B14628957 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene CAS No. 57121-78-5

3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene

Cat. No.: B14628957
CAS No.: 57121-78-5
M. Wt: 158.31 g/mol
InChI Key: PVFCWOLXRNLOMJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene is a high-purity organic compound of interest in advanced chemical research and development. This molecule features a terminal alkene (hex-1-ene) backbone, which offers a site for further functionalization through reactions such as hydrofunctionalization or polymerization. The core structure is sterically influenced by two geminal methyl groups at the 3-position (3,3-dimethyl), a characteristic known to affect the compound's conformational stability and reactivity, as seen in related structures like 3,3-dimethyl-1-hexene . The 4-(methylsulfanyl) substituent introduces a thioether functional group, which can act as a ligand in coordination chemistry, a mild nucleophile, or a handle for further oxidation to sulfoxide or sulfone groups. Compounds with methylsulfanyl groups are valuable intermediates in the synthesis of more complex molecules for various scientific fields . Primary Applications and Research Value: This chemical is primarily utilized as a specialized building block in organic synthesis. Its potential applications include serving as a precursor in the development of novel ligands for catalysis, as a monomer for the creation of polymers with unique properties, and as an intermediate in the pharmaceutical research for probing structure-activity relationships. The combination of alkene and thioether functionalities within a single molecule makes it a versatile scaffold for constructing sulfur-containing heterocycles or for use in materials science research. Handling and Usage: this compound is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the compound with appropriate personal protective equipment (PPE) and conduct all procedures in a well-ventilated fume hood, referring to the safety data sheet (SDS) before use.

Properties

CAS No.

57121-78-5

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

3,3-dimethyl-4-methylsulfanylhex-1-ene

InChI

InChI=1S/C9H18S/c1-6-8(10-5)9(3,4)7-2/h7-8H,2,6H2,1,3-5H3

InChI Key

PVFCWOLXRNLOMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)C=C)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethyl-1-butene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the compound can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated alkanes.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene involves its interaction with various molecular targets. The double bond and methylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene with structurally related alkenes:

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications References
This compound C₉H₁₆S Terminal alkene, thioether, branched alkyl Potential catalysis, sulfur-mediated coupling
Spiro[2.3]hex-1-ene C₆H₈ Strained spirocyclic alkene Superfast photocatalysis due to ring strain
2-Ethyl-4,4-dimethylhex-1-ene C₁₀H₂₀ Terminal alkene, branched alkyl Polymer synthesis (e.g., ethylene/hex-1-ene copolymers)
Citronellal (3,7-dimethyl-6-octenal) C₁₀H₁₈O Aldehyde, branched alkene Flavor/fragrance industry, terpene derivatives
Key Observations:

Electronic Effects: The methylsulfanyl group in the target compound introduces sulfur’s polarizability, likely increasing its nucleophilic character compared to non-sulfur analogs like 2-ethyl-4,4-dimethylhex-1-ene. This could enhance its utility in metal-catalyzed cross-coupling reactions .

Ring Strain vs. Substituent Effects : Spiro[2.3]hex-1-ene exhibits high reactivity in photocatalysis due to its strained cyclopropane ring, whereas the target compound’s reactivity may derive from steric hindrance (3,3-dimethyl groups) and sulfur’s electron-donating effects .

Reactivity in Polymerization

Ethylene/hex-1-ene copolymers often incorporate linear hex-1-ene derivatives (e.g., 2-ethyl-4,4-dimethylhex-1-ene) to adjust crystallinity. However, the target compound’s bulky substituents (methylsulfanyl, 3,3-dimethyl) may hinder copolymerization efficiency. For example, Ko et al. (2018) reported that hex-1-ene content in copolymers rarely exceeded 1 mol% even with optimized catalysts, suggesting steric challenges .

Thermal and Chemical Stability

  • Thioether Stability : The methylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions. This contrasts with spiro[2.3]hex-1-ene, which decomposes via ring-opening due to strain .
  • Branching Effects : The 3,3-dimethyl groups likely increase thermal stability compared to linear alkenes, similar to branched polyethylene derivatives used in high-temperature applications .

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